molecular formula C10H12ClN3O2 B2910069 4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride CAS No. 2551115-61-6

4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride

Cat. No.: B2910069
CAS No.: 2551115-61-6
M. Wt: 241.68
InChI Key: GRIFXNMEJZMYKB-UHFFFAOYSA-N
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Description

4-Nitro-6,12-diazatricyclo[72102,7]dodeca-2(7),3,5-triene;hydrochloride is a complex organic compound with a unique tricyclic structure It is characterized by the presence of nitro and diaza groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the nitro group, and subsequent diazotization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diaza groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted diazatricyclo derivatives.

Scientific Research Applications

4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The diaza groups may facilitate binding to nucleic acids or proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene: Lacks the hydrochloride group.

    6,12-Diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene: Lacks the nitro group.

    4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrobromide: Similar structure with a different halide group.

Uniqueness

4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride is unique due to the combination of its nitro and diaza groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

4-nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c14-13(15)7-4-8-9-2-1-6(12-9)3-10(8)11-5-7;/h4-6,9,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIFXNMEJZMYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC1N2)N=CC(=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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